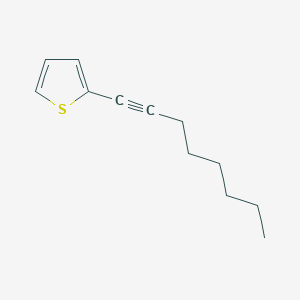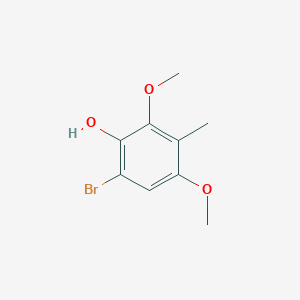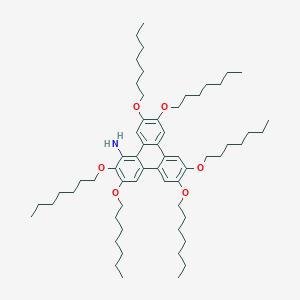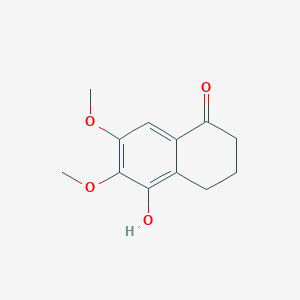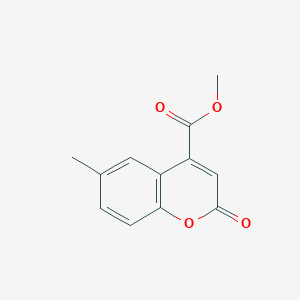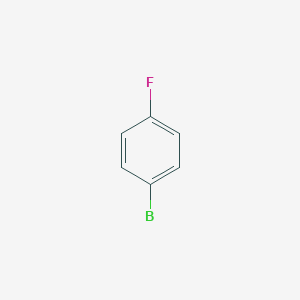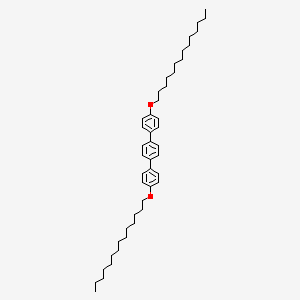
1,4-Bis(4-tetradecoxyphenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(4-tetradecoxyphenyl)benzene: is an organic compound characterized by its unique structure, which includes two tetradecoxyphenyl groups attached to a central benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-tetradecoxyphenyl)benzene typically involves the reaction of 1,4-dibromobenzene with 4-tetradecoxyphenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like toluene. The reaction mixture is heated to reflux, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(4-tetradecoxyphenyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like nitro groups or halogens can be introduced into the benzene ring using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis(4-tetradecoxyphenyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(4-tetradecoxyphenyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in organic electronic devices. Additionally, its unique structure allows it to form stable complexes with various metal ions, which can be exploited in catalysis and material science applications.
Comparación Con Compuestos Similares
1,4-Bis(4-tetradecoxyphenyl)benzene can be compared with other similar compounds, such as:
1,4-Bis(4-phenylethynyl)benzene: Known for its application in liquid crystal compositions.
1,4-Bis(4-pyridylethynyl)benzene: Exhibits unique aggregation-induced emission properties.
1,4-Bis(4-phenoxybenzoyl)benzene: Used in the synthesis of advanced polymers.
The uniqueness of this compound lies in its long alkoxy chains, which impart distinct physical and chemical properties, making it suitable for specific applications in materials science and organic electronics.
Propiedades
Número CAS |
484039-29-4 |
|---|---|
Fórmula molecular |
C46H70O2 |
Peso molecular |
655.0 g/mol |
Nombre IUPAC |
1,4-bis(4-tetradecoxyphenyl)benzene |
InChI |
InChI=1S/C46H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-39-47-45-35-31-43(32-36-45)41-27-29-42(30-28-41)44-33-37-46(38-34-44)48-40-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-38H,3-26,39-40H2,1-2H3 |
Clave InChI |
YFCWLCTTWQLKKD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


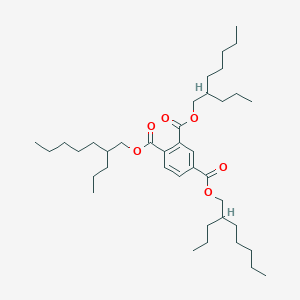
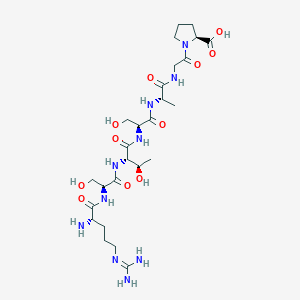
![1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one](/img/structure/B14255543.png)
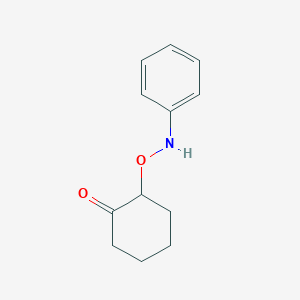
![[(3-Phenoxypropyl)tellanyl]benzene](/img/structure/B14255551.png)
![2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B14255558.png)
![(2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one](/img/structure/B14255566.png)
